

A Technical Guide to Sappanchalcone: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Sappanchalcone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone is a prominent chalcone, a class of open-chain flavonoids, isolated primarily from the heartwood of *Caesalpinia sappan* L.[1][2][3]. As a bioactive phytochemical, it is the subject of extensive research for its wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-allergic properties.[4][5]. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **sappanchalcone**, its known biological activities with associated signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Characteristics

Sappanchalcone, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, is recognized by its distinct orange or yellow crystalline powder form. Its structural and physical properties are fundamental to its biological function and solubility, which are critical parameters for experimental design and drug development.

Data Summary

The core physical and chemical data for **sappanchalcone** are summarized in the table below for ease of reference.

Property	Value	References
IUPAC Name	(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one	
Molecular Formula	C ₁₆ H ₁₄ O ₅	
Molecular Weight	286.28 g/mol	
CAS Number	94344-54-4	
Appearance	Orange to yellow powder/solid	
Melting Point	>175°C (with decomposition)	
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in Methanol	
Storage (Powder)	-20°C for up to 3 years	
Storage (In Solvent)	-80°C for up to 1 year	
Natural Source	Heartwood of Caesalpinia sappan L.	

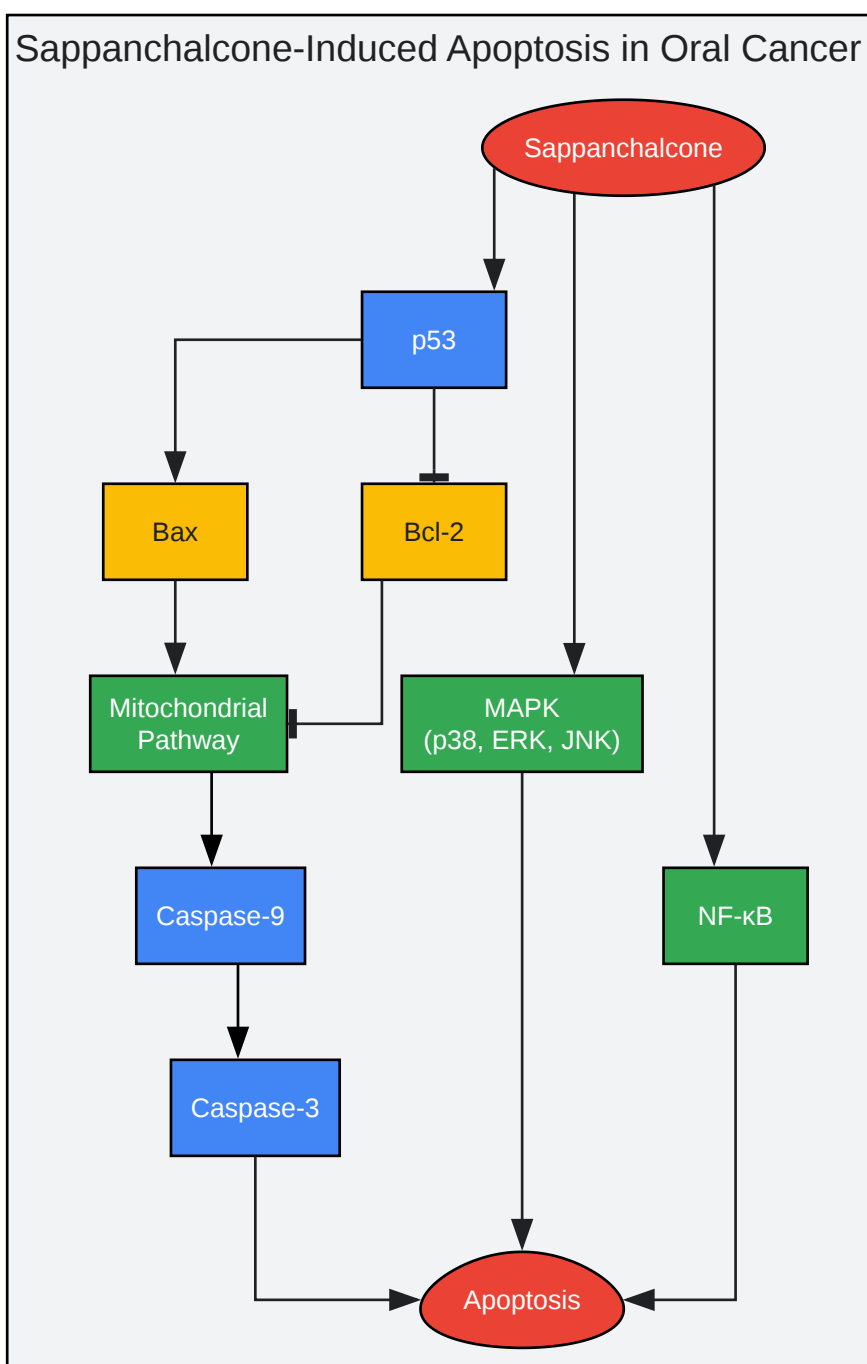
Biological Activities and Signaling Pathways

Sappanchalcone exhibits a range of biological effects by modulating key cellular signaling pathways. Its potential as a therapeutic agent stems from its ability to influence inflammation, apoptosis, and allergic responses.

Anticancer Activity

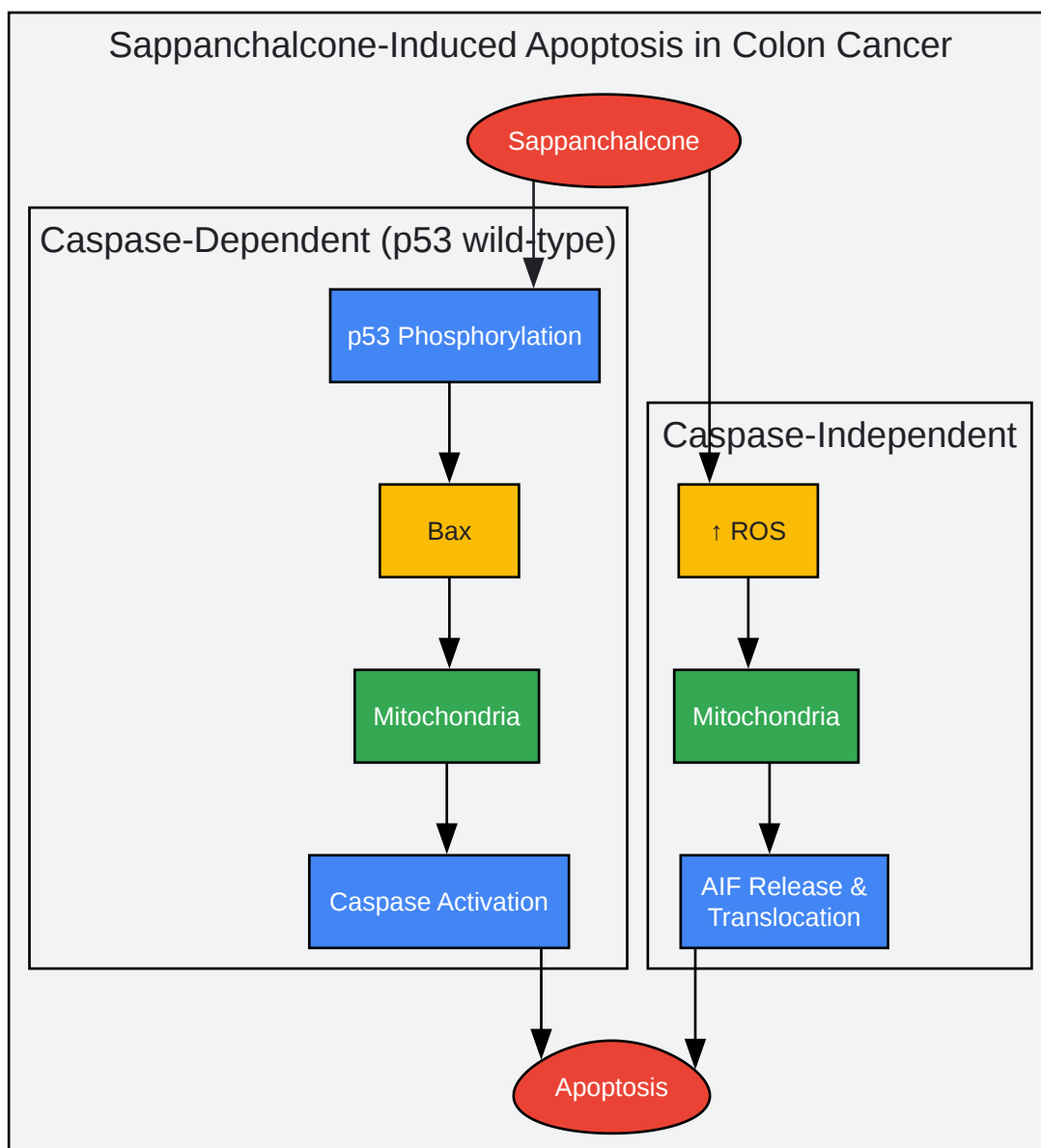
Sappanchalcone has demonstrated significant potential in oncology research by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in various cancer cell lines.

- Oral Cancer: In human oral cancer cells, **sappanchalcone** induces apoptosis through a multi-pathway mechanism. It activates the p53-dependent mitochondrial pathway, characterized by an upregulation of Bax and downregulation of Bcl-2, leading to cytochrome c release and the activation of caspase-9 and -3.. Concurrently, it activates MAPKs (p38, ERK, JNK) and the NF-κB signaling pathway, which collectively contribute to growth inhibition and apoptosis..
- Colon Cancer: In human colon cancer cells (HCT116 and SW480), **sappanchalcone's** apoptotic action is multifaceted. It triggers a p53-dependent, caspase-mediated pathway in wild-type p53 cells.. It also initiates a caspase-independent mechanism in both wild-type and mutant p53 cells by increasing reactive oxygen species (ROS) levels, which leads to the release and nuclear translocation of Apoptosis-Inducing Factor (AIF)..



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Apoptosis signaling in oral cancer cells.



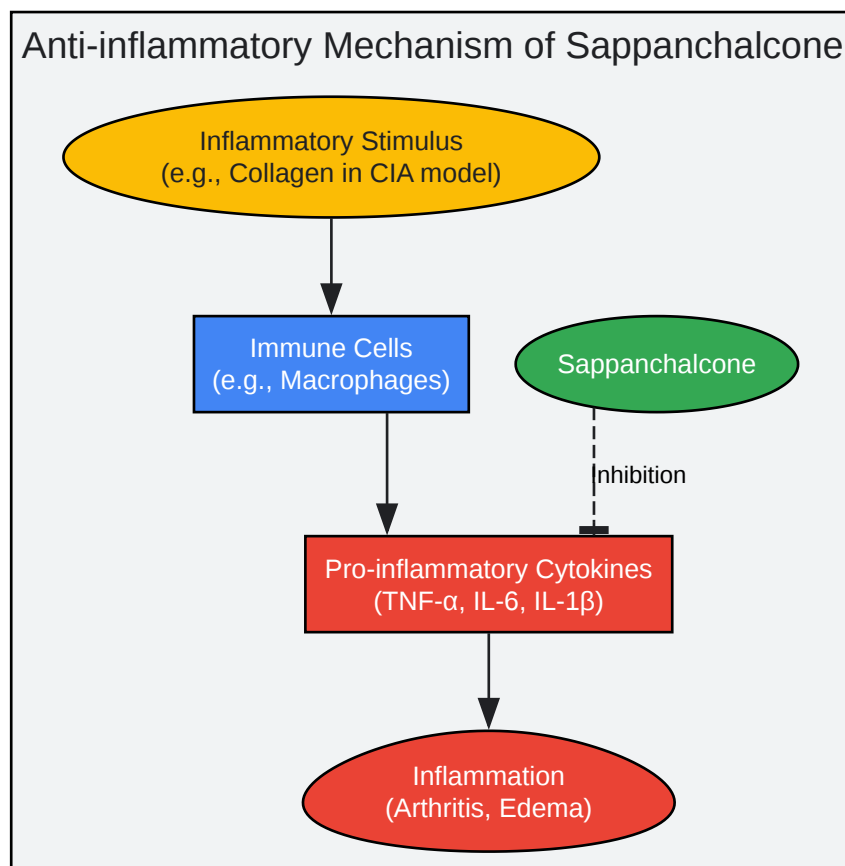
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Apoptosis signaling in colon cancer cells.

Anti-inflammatory Activity

Sappanchalcone demonstrates potent anti-inflammatory effects, making it a candidate for treating inflammatory conditions like rheumatoid arthritis. In a collagen-induced arthritis (CIA) mouse model, administration of **sappanchalcone** significantly reduced paw swelling and arthritis severity. The mechanism involves the suppression of key pro-inflammatory cytokines;

serum levels of Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1 β) were significantly lowered in treated mice..



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Anti-inflammatory mechanism of **Sappanchalcone**.

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of **sappanchalcone** based on published studies.

Protocol: Isolation and Purification of Sappanchalcone

This protocol outlines the general steps for extracting and purifying **sappanchalcone** from its natural source.

- **Extraction:** The dried heartwood of *Caesalpinia sappan* L. is pulverized and subjected to extraction with methanol (MeOH).
- **Fractionation:** The crude methanolic extract is concentrated under reduced pressure. The residue is then partitioned between solvents. A common method involves using a chloroform or methylene chloride fraction to isolate less polar compounds like **sappanchalcone**..
- **Chromatography:** The active fraction (e.g., chloroform fraction) is subjected to repeated column chromatography.
 - **Silica Gel Chromatography:** The fraction is loaded onto a silica gel column and eluted with a solvent gradient system (e.g., methylene chloride/methanol) to separate compounds based on polarity..
 - **Size-Exclusion Chromatography:** Further purification can be achieved using Sephadex LH-20 chromatography to separate molecules by size..
- **Identification and Characterization:** The purity and identity of the isolated **sappanchalcone** are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy..

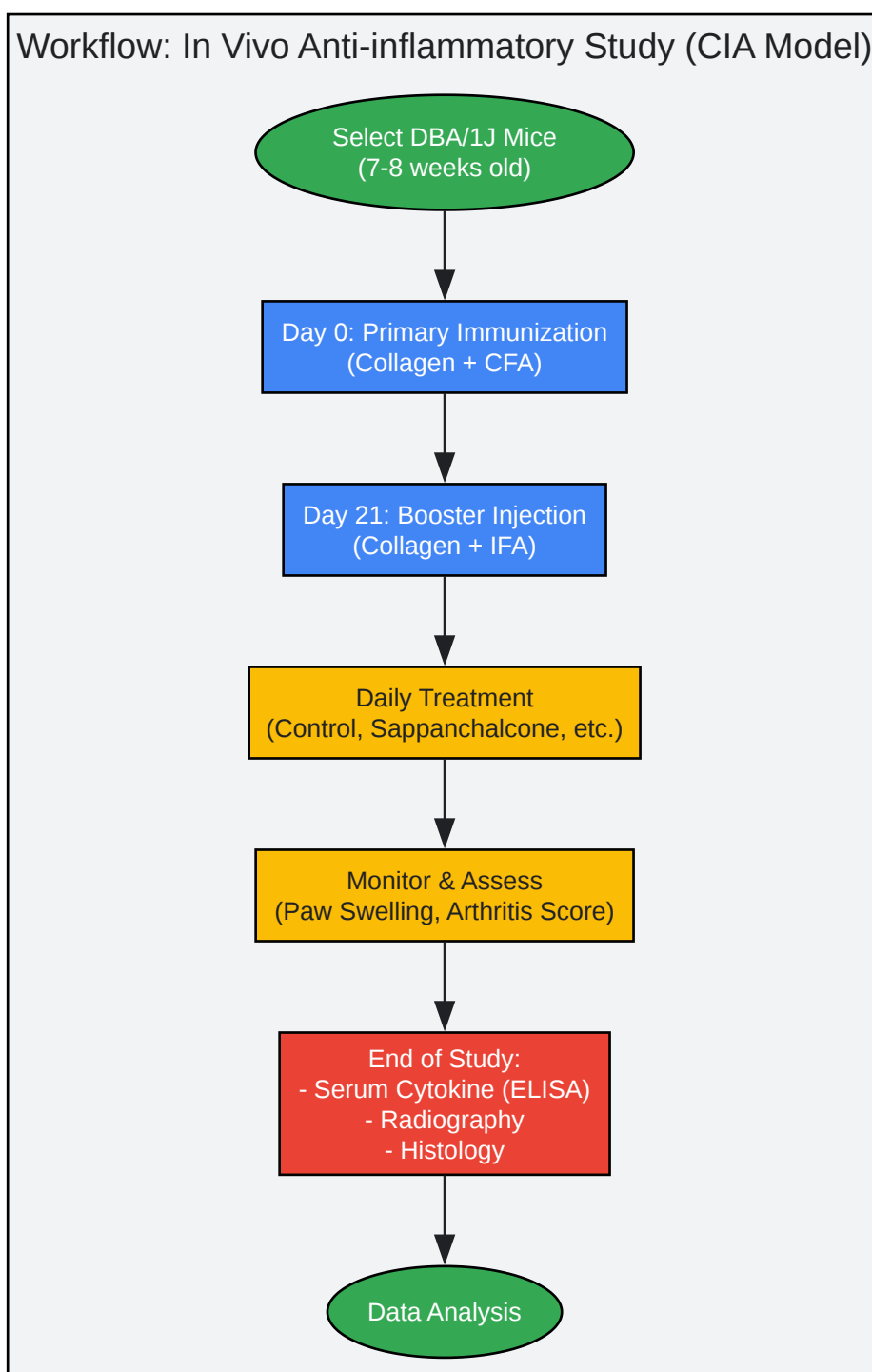
Protocol: In Vivo Anti-inflammatory Assessment (Collagen-Induced Arthritis Model)

This protocol describes a workflow for evaluating the anti-inflammatory efficacy of **sappanchalcone** in a mouse model of rheumatoid arthritis.

- **Animal Model:** Male DBA/1J mice (7-8 weeks old) are typically used as they are highly susceptible to CIA..
- **Induction of Arthritis:**
 - **Day 0:** Mice are immunized with an emulsion of type II collagen (e.g., bovine or chick) and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail..
 - **Day 21:** A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered..

- Treatment: Following the booster injection or at the onset of symptoms, mice are divided into groups (n=10 per group): a control group (vehicle), a **sappanchalcone**-treated group (e.g., 10 mg/kg), and a positive control group (e.g., methotrexate).. Treatment is typically administered daily via oral gavage or intraperitoneal injection.
- Assessment:
 - Clinical Scoring: Paw swelling and arthritis severity are monitored and scored regularly (e.g., 2-3 times per week) for several weeks.
 - Radiographic & Histological Analysis: At the end of the study, joint tissues are harvested for radiographic imaging (to assess bone mineral density) and histomorphometric analysis (to assess joint destruction and inflammation)..
 - Cytokine Analysis: Blood is collected to measure serum levels of pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β) using ELISA..

Workflow: In Vivo Anti-inflammatory Study (CIA Model)



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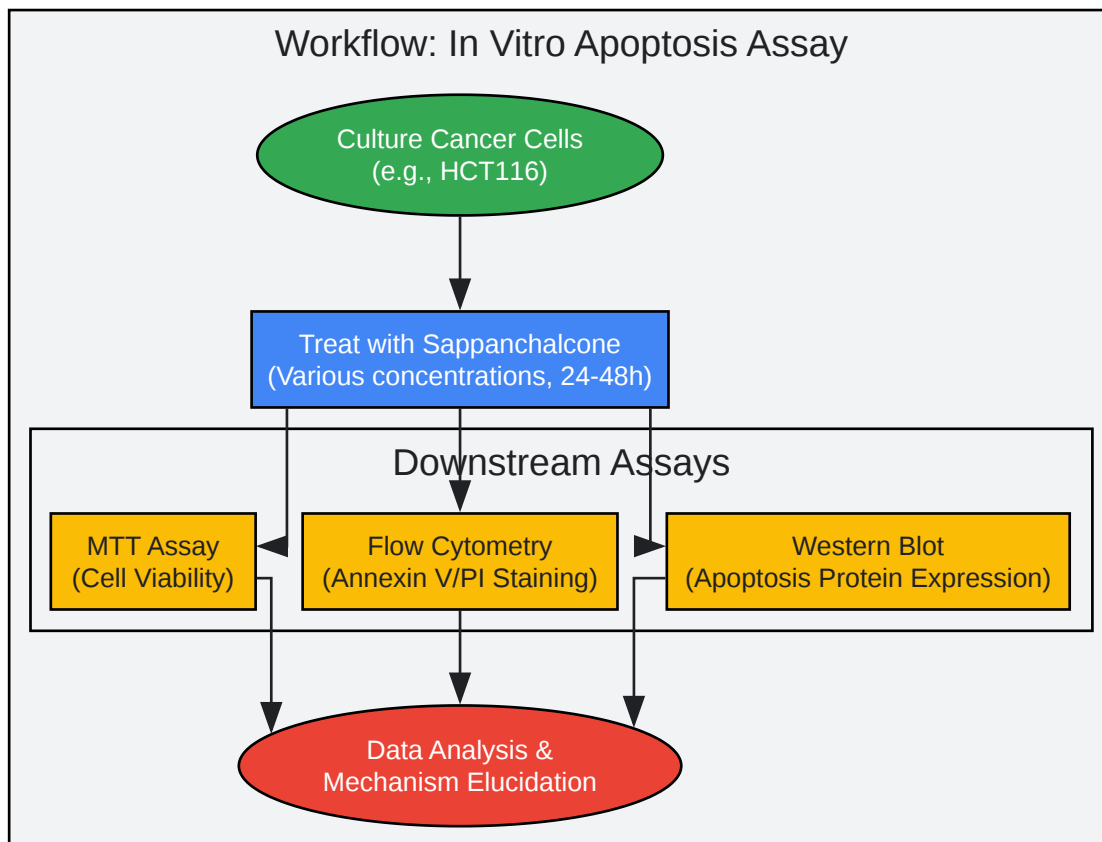
Workflow for In Vivo Anti-inflammatory Study.

Protocol: In Vitro Apoptosis Induction Assay

This protocol provides a workflow for assessing the pro-apoptotic effects of **sappanchalcone** on cancer cells.

- Cell Culture: Select appropriate cancer cell lines (e.g., human oral cancer cells or colon cancer cell lines HCT116 and SW480). Culture cells in a suitable medium in 96-well plates (for viability assays) or larger plates (for protein analysis) to achieve optimal confluency.
- Treatment: Treat cells with varying concentrations of **sappanchalcone** for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
- Cell Viability/Proliferation Assay (MTT Assay):
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours..
 - Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product..
 - Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals..
 - Measure the absorbance at ~570 nm using a microplate reader to quantify cell viability..
- Apoptosis Analysis (Flow Cytometry):
 - Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
 - Analyze the cell population using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
- Protein Analysis (Western Blotting):
 - Lyse treated cells to extract total protein..
 - Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Probe the membrane with primary antibodies specific for key apoptosis-related proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-p38, p-JNK)..

- Use corresponding secondary antibodies and an ECL detection system to visualize protein bands..



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